molecular formula C23H24NO6- B12360152 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12360152
M. Wt: 410.4 g/mol
InChI Key: NHLRMCFWGFPSLT-IBGZPJMESA-M
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Description

Boc-Asp(Ofm)-OH, also known as tert-butoxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Ofm) ester. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(Ofm)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is protected using 9-fluorenylmethanol (Ofm) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-Asp(Ofm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of Boc-Asp(Ofm)-OH in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(Ofm)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Ofm protecting groups using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane for Boc removal; HF in anisole for Ofm removal.

    Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Deprotection: Aspartic acid and fluorenylmethanol.

    Coupling: Peptides with aspartic acid residues.

Scientific Research Applications

Boc-Asp(Ofm)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Boc-Asp(Ofm)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Ofm groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide assembly. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing the synthesis of desired peptides.

Comparison with Similar Compounds

Similar Compounds

    Boc-Asp-OBzl: tert-butoxycarbonyl-L-aspartic acid benzyl ester.

    Boc-Asp(OMe)-fluoromethyl ketone: tert-butoxycarbonyl-L-aspartic acid methyl ester fluoromethyl ketone.

Uniqueness

Boc-Asp(Ofm)-OH is unique due to its specific protecting groups, which provide stability and prevent side reactions during peptide synthesis. The Ofm group, in particular, offers a distinct advantage in terms of ease of removal and compatibility with various reaction conditions compared to other protecting groups like benzyl or methyl esters.

Properties

Molecular Formula

C23H24NO6-

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1

InChI Key

NHLRMCFWGFPSLT-IBGZPJMESA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Origin of Product

United States

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